

Introduction: The Strategic Value of a Bifunctional Pyridine Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Chloro-2-trimethylsilylpyridine**

Cat. No.: **B170383**

[Get Quote](#)

In the landscape of medicinal chemistry and materials science, pyridine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and functional materials.^[1] The strategic functionalization of the pyridine ring is a central challenge that dictates the efficiency of synthetic campaigns and the novelty of the resulting molecular architectures. **4-Chloro-2-trimethylsilylpyridine** has emerged as a particularly valuable building block due to its unique bifunctional nature. The chloro-substituent at the C4 position serves as a robust handle for a wide array of cross-coupling and nucleophilic substitution reactions, while the trimethylsilyl (TMS) group at the C2 position offers a point of steric influence and a latent site for further manipulation, such as protodesilylation.^{[2][3]}

This guide provides a comprehensive overview of **4-Chloro-2-trimethylsilylpyridine**, detailing its chemical properties, synthesis, and reactivity. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to leverage this reagent's full synthetic potential.

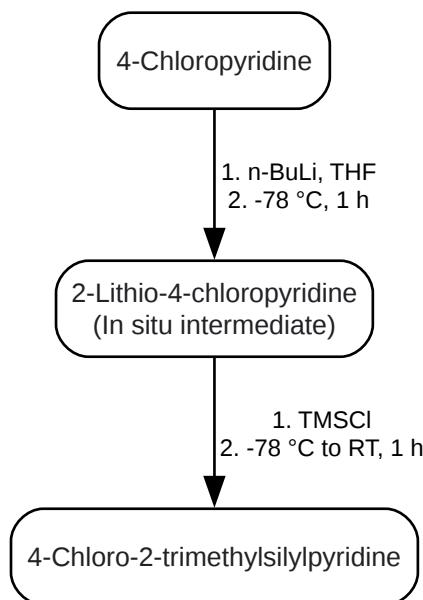
Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. The key properties of **4-Chloro-2-trimethylsilylpyridine** are summarized below.

Compound Properties

Property	Value	Reference(s)
CAS Number	139585-50-5	[4] [5] [6]
Molecular Formula	C ₈ H ₁₂ ClNSi	[4] [5]
Molecular Weight	185.73 g/mol	[4]
Boiling Point	205.1°C at 760 mmHg	[5]
Density	1.03 g/cm ³	[5]
Flash Point	77.8°C	[5]
InChI Key	RLKBPYBYWSLVLF-UHFFFAOYSA-N	[5]

Spectroscopic Data (Predicted)


While a published, peer-reviewed spectrum for this specific compound is not readily available, its ¹H and ¹³C NMR chemical shifts can be reliably predicted based on established principles of pyridine and organosilane spectroscopy.[\[7\]](#)[\[8\]](#) The TMS group typically appears as a sharp singlet around 0 ppm in ¹H NMR and near 0 ppm in ¹³C NMR. The pyridine protons and carbons are influenced by the electron-withdrawing chloro group and the silicon atom.

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
^1H NMR	~8.4	d	H6 (ortho to N)
	~7.3	d	H5 (meta to N, ortho to Cl)
	~7.2	dd	H3 (meta to N, ortho to TMS)
	~0.3	s (9H)	$-\text{Si}(\text{CH}_3)_3$
^{13}C NMR	~168	s	C2 (bearing TMS group)
	~151	s	C6
	~145	s	C4 (bearing Cl group)
	~125	s	C5
	~123	s	C3
	~ -1.0	s	$-\text{Si}(\text{CH}_3)_3$

Note: Spectra are typically recorded in CDCl_3 . Predicted values are for guidance and should be confirmed experimentally.

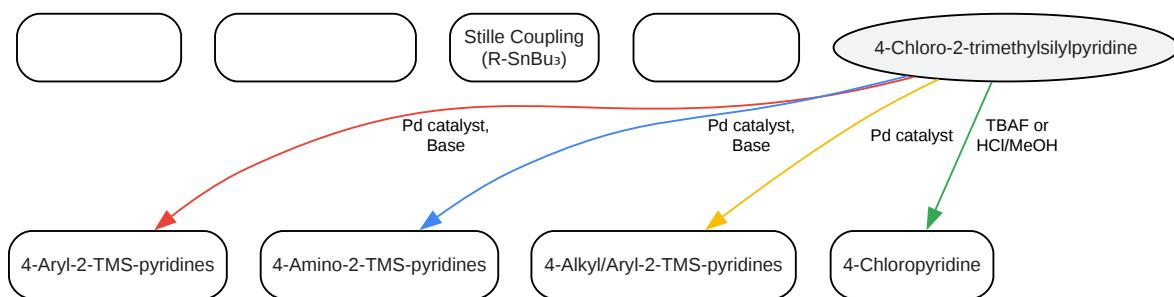
Synthesis of 4-Chloro-2-trimethylsilylpyridine

The most direct synthesis of this reagent involves the regioselective silylation of 4-chloropyridine. This is achieved through a deprotonation-silylation sequence, where the C2 position is preferentially metalated due to the inductive effect of the ring nitrogen, followed by quenching with an electrophilic silicon source.^[9]

[Click to download full resolution via product page](#)

Figure 1: Synthetic workflow for **4-Chloro-2-trimethylsilylpyridine**.

Detailed Experimental Protocol: Synthesis


This protocol is adapted from established procedures for pyridine lithiation and silylation.[9]

- Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-chloropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.5 M).
- Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
- Stirring: Stir the resulting dark solution at -78 °C for 1 hour. At this stage, the reaction progress can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation at the C2 position.
- Silylation: Add chlorotrimethylsilane (TMSCl, 1.2 eq) dropwise to the reaction mixture at -78 °C.

- Warm-up and Quench: Allow the reaction to slowly warm to room temperature and stir for an additional hour. Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH_4Cl .
- Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the title compound.

Reactivity and Synthetic Utility

The synthetic power of **4-Chloro-2-trimethylsilylpyridine** lies in the orthogonal reactivity of its two functional handles. The C4-chloro group is an excellent electrophile for metal-catalyzed cross-coupling, while the C2-TMS group can be cleaved or used to modulate the ring's electronic properties.

[Click to download full resolution via product page](#)

Figure 2: Reactivity map illustrating the synthetic transformations of **4-Chloro-2-trimethylsilylpyridine**.

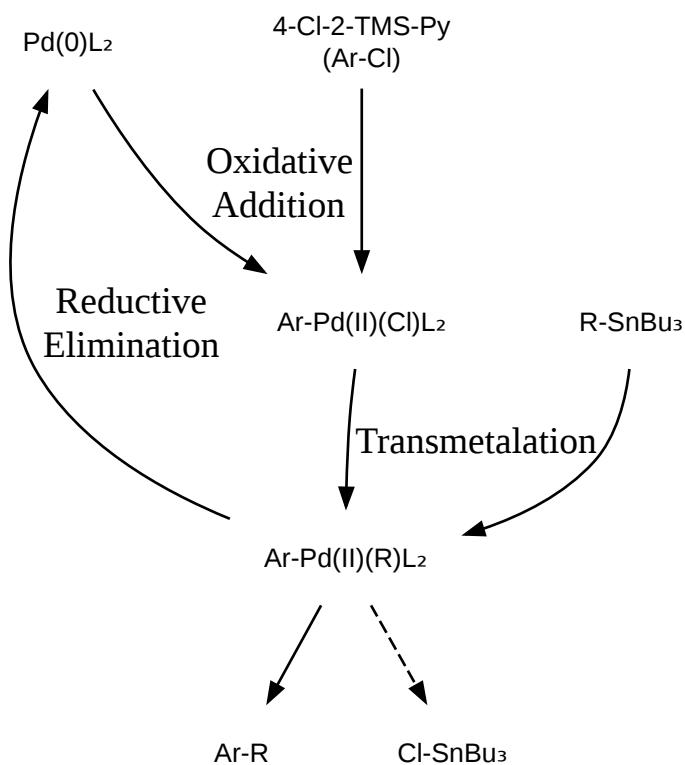
Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 4-position is a prime site for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery.

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl linkages.^{[10][11]} **4-Chloro-2-trimethylsilylpyridine** can be readily coupled with a wide range of aryl and heteroaryl boronic acids or esters. The presence of the TMS group generally does not interfere with the catalytic cycle and can be retained or removed in a subsequent step.

General Protocol: Suzuki-Miyaura Coupling

- Setup: In a reaction vial, combine **4-Chloro-2-trimethylsilylpyridine** (1.0 eq), the desired boronic acid/ester (1.2-1.5 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 eq).
- Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
- Reaction: Seal the vial and heat the mixture at 80-110 °C for 2-16 hours, monitoring by TLC or LC-MS.
- Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.
- Purification: The product is purified via column chromatography.


For the synthesis of arylamines, the Buchwald-Hartwig amination is the method of choice.^{[12][13][14][15]} This reaction allows for the coupling of the pyridine core with primary or secondary amines, anilines, and other nitrogen nucleophiles, providing access to a diverse chemical space.^[16]

General Protocol: Buchwald-Hartwig Amination

- Setup: In a glovebox, charge an oven-dried vial with a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K_3PO_4 , 1.4 eq).
- Reagents: Add **4-Chloro-2-trimethylsilylpyridine** (1.0 eq) and the amine coupling partner (1.2 eq).

- Solvent and Reaction: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) and heat the sealed vial at 80-120 °C until the starting material is consumed.
- Workup and Purification: Cool the reaction, filter through a pad of celite, and concentrate. The residue is then purified by chromatography.

The Stille coupling offers a complementary method for C-C bond formation, utilizing organostannane reagents.^{[17][18][19]} This reaction is known for its tolerance of a wide variety of functional groups and generally mild conditions.^[20]

[Click to download full resolution via product page](#)

Figure 3: Simplified catalytic cycle for a Stille cross-coupling reaction.

Protodesilylation: Unmasking the C2-Position

The trimethylsilyl group is not merely a spectator. It can be selectively removed under mild conditions to yield the corresponding 2-unsubstituted pyridine.^[21] This two-step sequence

(silylation followed by functionalization at C4 and then desilylation) provides a synthetic route that might otherwise be difficult to achieve due to regioselectivity issues.

General Protocol: Protodesilylation

- Fluoride-Mediated: Dissolve the silylated pyridine (1.0 eq) in THF. Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M in THF) and stir at room temperature for 1-4 hours.
- Acid-Mediated: Alternatively, dissolve the substrate in methanol or a THF/H₂O mixture and treat with a catalytic amount of a strong acid like HCl.
- Workup: Upon completion, perform a standard aqueous workup followed by extraction and purification to obtain the desilylated 4-chloropyridine product.[\[22\]](#)[\[23\]](#)

Applications in Drug Discovery and Complex Molecule Synthesis

The ability to sequentially and selectively functionalize the C4 and C2 positions makes **4-Chloro-2-trimethylsilylpyridine** a powerful tool for building libraries of complex molecules. The pyridine core is a privileged scaffold in drug design, and this reagent allows for the late-stage introduction of diversity at two key vectors. For example, a Suzuki coupling at C4 could install a large aryl group for binding in a hydrophobic pocket of a target protein, while the subsequent removal of the TMS group could reveal a proton essential for a hydrogen bond interaction. This strategic approach is crucial for optimizing lead compounds in drug development programs.[\[24\]](#)

Safety and Handling

4-Chloro-2-trimethylsilylpyridine should be handled in a well-ventilated fume hood. It is classified as acutely toxic if swallowed (H302). Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container in a cool, dry place.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra.
- ChemicalBook. (n.d.). **4-CHLORO-2-TRIMETHYLSILYL PYRIDINE** synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Role of 2-(Trimethylsilyl)pyridine in Modern Pharmaceutical Synthesis.
- ChemicalBook. (n.d.). 139585-50-5 | CAS DataBase.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 2-(Trimethylsilyl)pyridine (CAS 13737-04-7) in Pharmaceutical Development.
- Wikipedia. (n.d.). Trimethylsilyl group.
- Finetech Industry Limited. (n.d.). CAS:139585-50-5 FT-0685430 **4-Chloro-2-trimethylsilylpyridine** Product Detail Information.
- Sinfoo Biotech. (n.d.). Pyridine, 4-chloro-2-(trimethylsilyl)-,(CAS# 139585-50-5).
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- NIH National Center for Biotechnology Information. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes.
- NROChemistry. (n.d.). Stille Coupling.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Wikipedia. (n.d.). Stille reaction.
- RSC Publishing. (n.d.). Desilylation of copolymer membranes composed of poly[1-(p-trimethylsilyl)phenyl-2-(p-trimethylsilyl)phenylacetylene] for improved gas permeability.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- NIH National Center for Biotechnology Information. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- NIH National Center for Biotechnology Information. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- Thermo Fisher Scientific. (n.d.). Stille Cross-Coupling Reaction.
- Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Organic Chemistry Portal. (n.d.). Desilylation.
- YouTube. (2021). Buchwald-Hartwig Coupling.
- Semantic Scholar. (2010). The reaction of 4-chloropyridine with some amines.
- Sigma-Aldrich. (n.d.). **4-Chloro-2-trimethylsilylpyridine** 139585-50-5.
- American Chemical Society. (2025). 4-selective functionalization of pyridine.
- NIH National Center for Biotechnology Information. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with....
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Gelest. (n.d.). Deprotection of Silyl Ethers.
- Organic-Chemistry.org. (n.d.). some previous examples (13c-nmr).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinfo.com [nbinfo.com]
- 3. nbinfo.com [nbinfo.com]
- 4. 139585-50-5 | CAS DataBase [chemicalbook.com]
- 5. CAS:139585-50-5 FT-0685430 4-Chloro-2-trimethylsilylpyridine Product Detail Information [finetechchem.com]
- 6. Pyridine, 4-chloro-2-(trimethylsilyl)-,(CAS# 139585-50-5)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Previous spectra [qorganica.qui.uam.es]
- 9. 4-CHLORO-2-TRIMETHYLSILYL PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald—Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. Stille Coupling | NROChemistry [nrochemistry.com]
- 18. Stille Coupling [organic-chemistry.org]
- 19. Stille reaction - Wikipedia [en.wikipedia.org]
- 20. Page not available | Thermo Fisher Scientific - AR [thermofisher.com]
- 21. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 22. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 23. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 24. 4-selective functionalization of pyridine - American Chemical Society [acs.digitellinc.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of a Bifunctional Pyridine Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b170383#4-chloro-2-trimethylsilylpyridine-cas-number-139585-50-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com